3,4-Diethylaniline hydrochloride is an organic compound with the molecular formula . It is a derivative of aniline, characterized by the presence of two ethyl groups attached to the nitrogen atom and a hydrochloride group. This compound typically appears as a crystalline solid and is known for its distinctive substitution pattern, which influences its reactivity and solubility in various solvents. Its specific structure allows it to participate in a variety of
The major products from these reactions include 3,4-diethylnitrobenzene from oxidation and 3,4-diethylamine from reduction.
The synthesis of 3,4-Diethylaniline hydrochloride can be accomplished through several methods:
3,4-Diethylaniline hydrochloride has a wide range of applications across various fields:
The interaction studies involving 3,4-Diethylaniline hydrochloride focus on its behavior as a substrate for enzymes and its potential effects on biochemical pathways. The compound's amine group allows it to participate in nucleophilic substitution reactions while its aromatic ring enables electrophilic substitution. These interactions facilitate the synthesis of more complex molecules and enhance our understanding of biochemical processes.
Several compounds are structurally similar to 3,4-Diethylaniline hydrochloride. Here are some notable examples:
Compound Name | Structure Description | Key Differences |
---|---|---|
N,N-Diethylaniline | Lacks the hydrochloride group; nitrogen bonded to two ethyl groups | No chloride ion present |
3,4-Dimethylaniline | Contains methyl groups instead of ethyl groups | Different substituents on the aromatic ring |
N,N-Dimethylaniline | Nitrogen bonded to two methyl groups | Similar structure but with methyl instead of ethyl groups |
N,N-Diethylbenzylamine | Contains a benzyl group instead of an ethyl group | Different branching structure |
The uniqueness of 3,4-Diethylaniline hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride group. This combination enhances its solubility and reactivity compared to similar compounds, making it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous.
Catalytic hydrogenation represents the predominant industrial methodology for synthesizing 3,4-diethylaniline hydrochloride and related aromatic amine derivatives [1]. The process involves the systematic reduction of nitro-containing precursors through hydrogen addition in the presence of heterogeneous metal catalysts [2] [3]. Commercial-scale production of aniline derivatives is predominantly based on the catalytic reduction of corresponding nitrobenzene compounds with hydrogen gas [4].
The fundamental mechanism involves the adsorption of both hydrogen molecules and nitro compounds onto the catalyst surface, followed by sequential electron transfer and bond formation reactions [5] [6]. The metal catalyst facilitates the cleavage of hydrogen-hydrogen bonds, with each hydrogen atom attaching to the metal catalyst surface to form metal-hydrogen bonds [5]. Subsequently, the nitro compound is absorbed onto the catalyst surface, enabling hydrogen atom transfer to form new carbon-hydrogen and nitrogen-hydrogen bonds [6].
Modern catalytic gas-phase hydrogenation processes can be conducted using either fixed-bed or fluidized-bed reactor configurations [1]. Industrial implementations typically employ nickel sulfide catalysts operating at temperatures between 300-475 degrees Celsius in fixed-bed systems [1]. The selectivity to aniline derivatives exceeds 99 percent under optimized conditions [1]. Alternative catalyst systems include copper on pumice, copper-manganese-iron catalysts with various metallic modifications, and copper-chromium compositions [1].
Table 1: Catalytic Hydrogenation Parameters for Aniline Derivative Synthesis
Method | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Catalyst Loading (mol%) |
---|---|---|---|---|---|
Catalytic Hydrogenation - Palladium on Carbon | 60-100 | 1-5 | >99 | >96 | 5-10 wt% |
Palladium Complex Catalyst | 60-100 | 1 atm | >95 | >95 | 0.1-1 |
Industrial Palladium on Alumina | 60-180 | 1-5 | >99 | >96 | 0.3-5 wt% |
Palladium on Manganese Ferrite Magnetic | 25-80 | 1-10 | >94 | >96 | 1-5 wt% |
Palladium-catalyzed dechlorination mechanisms play a crucial role in the synthesis of 3,4-diethylaniline hydrochloride from chlorinated precursors [7] [8]. The process involves the systematic removal of chlorine atoms from chlorinated aromatic compounds through hydrogen-mediated reduction reactions [9] [8].
The dechlorination mechanism proceeds through a series of elementary steps involving carbon-chlorine bond activation and subsequent hydrogen addition [8]. Initial dechlorination steps are highly exothermic on palladium surfaces, with reaction energies ranging from -1.42 to -1.65 electron volts depending on the specific palladium crystal facet [8]. The first dechlorination step typically represents the rate-limiting process in chloroform hydrodechlorination mechanisms [8].
Water-soluble palladium complex catalysts demonstrate exceptional effectiveness for dechlorination reactions [7]. The synthesis employs quadrol double salicylaldehyde Schiff-base palladium composition catalysts, which facilitate simultaneous dechlorination and nitro-reduction reactions [7]. Reaction conditions typically involve temperatures between 60-100 degrees Celsius with reaction times spanning 5-15 hours [7]. The catalytic system achieves yields and purities exceeding 95 percent under optimized conditions [7].
The mechanism involves the formation of palladium-hydrogen species on the catalyst surface, followed by the adsorption of chlorinated substrates [9] [8]. Carbon-chlorine bond elongation occurs through interaction with surface palladium atoms, ultimately leading to bond cleavage and chlorine atom adsorption onto threefold hollow sites [8]. The remaining organic fragment undergoes subsequent hydrogenation to form the desired dechlorinated product [8].
Palladium on carbon demonstrates superior activity for hydrogenation reactions compared to alternative metal catalysts [10]. The catalyst preparation involves combining palladium chloride and hydrochloric acid solutions with aqueous suspensions of activated carbon, followed by palladium reduction using formaldehyde [10]. Palladium loading typically ranges between 5-10 percent by weight [10].
Advanced palladium catalyst systems include manganese ferrite-supported magnetically separable catalysts, which facilitate easy recovery from reaction mixtures [11]. These catalysts achieve remarkable aniline selectivity exceeding 96 percent while maintaining high nitrobenzene conversion rates [11]. The magnetic support alone demonstrates moderate catalytic activity, achieving up to 94 percent nitrobenzene conversion with 47 percent aniline yield [11].
Chloromethylation represents a significant alternative synthetic pathway for producing 3,4-diethylaniline hydrochloride precursors [12] [13]. The Blanc chloromethylation reaction involves the chemical interaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes [12]. This reaction, discovered by Gustave Louis Blanc in 1923, employs Lewis acid catalysts such as zinc chloride [12] [13].
The chloromethylation mechanism proceeds under acidic conditions with zinc chloride catalysis [13]. These conditions protonate the formaldehyde carbonyl, significantly increasing the electrophilicity of the carbon atom [13]. The aromatic pi-electrons subsequently attack the aldehyde, followed by rearomatization of the aromatic ring [13]. The benzyl alcohol intermediate is rapidly converted to the corresponding chloride under the reaction conditions [13].
Alternative electrophilic species include chloromethyloxonium cation and chlorocarbenium cation, which form in the presence of zinc chloride [12]. These species account for the reactivity of moderately and strongly deactivated substrates that are typically inert to Friedel-Crafts reactions [12]. Deactivated substrates demonstrate improved reactivity under modified chloromethylation conditions using chloromethyl methyl ether in the presence of 60 percent sulfuric acid [12].
The synthesis of chloromethylated aniline derivatives involves the reaction of aniline with formaldehyde and hydrochloric acid in the presence of zinc chloride catalyst . Reaction conditions typically employ temperatures between 0-5 degrees Celsius to control the exothermic nature of the process . The resulting chloromethyl group can subsequently undergo nucleophilic substitution reactions to introduce diethyl substituents .
Industrial production of chloromethylated compounds utilizes large-scale reactors with controlled temperature and pressure conditions . Continuous flow reactors and automated systems ensure high yield and purity of the final products . Reaction conditions are optimized to minimize by-product formation and maximize efficiency .
Table 2: Alternative Synthetic Pathways for Aniline Derivatives
Synthetic Route | Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reaction Time |
---|---|---|---|---|---|
Chloromethylation (Blanc) | Aromatic Ring + Formaldehyde/Hydrogen Chloride | Zinc Chloride/Lewis Acid | 0-5 | 60-85 | 2-6 hours |
Reductive Amination | Carbonyl + Amine | Palladium on Carbon + Hydrogen | 25-80 | 70-95 | 4-12 hours |
Direct Alkylation | Aniline + Alkyl Halide | Base (Potassium Carbonate/Sodium Hydroxide) | 80-120 | 65-90 | 6-24 hours |
Mechanochemical | Aniline + Reagents | Ball Mill/Grinding | 25-40 | 43-96 | 30 min-2 hours |
Industrial-scale purification of 3,4-diethylaniline hydrochloride employs multiple sophisticated separation and crystallization methodologies to achieve pharmaceutical-grade purity [17] [18]. The purification process typically involves sequential operations including distillation, solvent extraction, and crystallization techniques [17].
Steam distillation represents the primary method for aniline purification in industrial settings [19] [18]. This technique utilizes steam to remove impurities from the aniline compound through selective volatilization [19]. The aniline is heated to its boiling point while steam is passed through the mixture, carrying aniline vapors away from non-volatile contaminants [19]. The condensed steam containing aniline is subsequently cooled and collected [19].
The steam distillation process involves heating aniline in a distillation flask fitted with a water-cooled condenser [19]. Steam is passed through the flask, carrying aniline vapors which are then condensed in a separate container [19]. This method achieves purities between 95-98 percent and is easily scalable to industrial levels [19]. The technique is particularly effective for removing higher-boiling impurities while preserving the desired product [18].
Vacuum distillation provides enhanced purification for achieving high-purity separations [18]. This method operates under reduced pressure conditions ranging from 20-100 millimeters of mercury, enabling distillation at lower temperatures between 50-150 degrees Celsius [18]. Vacuum distillation achieves purities exceeding 99 percent and is suitable for heat-sensitive compounds [18].
Crystallization techniques are essential for hydrochloride salt formation and final purification [20] [21]. The formation of 3,4-diethylaniline hydrochloride involves the reaction of the free base with hydrochloric acid under controlled conditions [20]. The process requires precise temperature control to prevent rapid vaporization and ensure optimal crystal formation [20].
Continuous crystallization processes have gained prominence in pharmaceutical manufacturing due to their enhanced control over crystal properties [21]. Tubular crystallizers facilitate rapid temperature cycling, enabling controlled crystal growth, dissolution, and secondary nucleation [21]. These systems provide precise control over crystal size and shape distribution, as well as polymorphic composition [21].
The hydrochloride salt preparation involves contacting aniline vapor with hydrogen chloride gas at elevated temperatures [20]. Optimal conditions maintain mixing zone temperatures between 260-460 degrees Celsius to produce finely divided, pure white crystals [20]. Higher temperatures facilitate product collection at greater distances from the reaction zone [20].
Table 3: Industrial-Scale Purification and Crystallization Techniques
Technique | Application | Operating Pressure | Temperature Range (°C) | Purity Achieved (%) | Industrial Scale |
---|---|---|---|---|---|
Steam Distillation | Aniline Purification | 1 atm | 100-200 | 95-98 | Yes |
Vacuum Distillation | High Purity Separation | 20-100 mmHg | 50-150 | >99 | Yes |
Recrystallization | Hydrochloride Salt Formation | 1 atm | 25-80 | >99 | Yes |
Solvent Extraction | Impurity Removal | 1 atm | 25-60 | 90-95 | Yes |
Solvent extraction techniques complement distillation methods by selectively removing specific impurities [17]. The process involves the use of immiscible solvents to preferentially dissolve and separate unwanted compounds [17]. Industrial implementations utilize continuous extraction equipment to process large volumes efficiently [17].
Advanced crystallization control employs population balance modeling and process analytical technology for real-time monitoring [22] [23]. These approaches enable optimization of crystal size distribution, polymorphic form, and overall product quality [22]. Model-based control strategies utilize artificial neural networks and multiobjective optimization algorithms to achieve desired crystallization outcomes [22].
3,4-Diethylaniline hydrochloride exhibits distinctive physicochemical properties that differentiate it from its parent compound and related aniline derivatives. The compound possesses a molecular formula of C₁₀H₁₆ClN with a molecular weight of 185.69 g/mol [1]. The molecular structure consists of a benzene ring substituted with ethyl groups at the 3 and 4 positions and an amino group, which forms a hydrochloride salt.
The compound typically appears as a white to pale yellow crystalline powder at room temperature [2] [3]. This solid-state characteristic is significant for handling and storage considerations, as it provides stability advantages over liquid forms. The melting point has been experimentally determined to be 196-197°C [2] [3], which is considerably higher than many related aniline derivatives, indicating strong intermolecular interactions within the crystal lattice.
The formation of the hydrochloride salt dramatically enhances the water solubility of 3,4-diethylaniline compared to its free base form . While the parent compound 3,4-diethylaniline exhibits limited aqueous solubility, the hydrochloride salt demonstrates significantly improved dissolution characteristics in polar solvents. This enhancement results from the ionic nature of the salt, which facilitates interaction with polar solvent molecules through ion-dipole interactions.
The compound shows good solubility in common organic solvents such as methanol, ethanol, and chloroform . The LogP value of 3.06 [5] indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics that influence its dissolution behavior in different solvent systems.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₆ClN | [1] |
Molecular Weight | 185.69 g/mol | [1] |
Melting Point | 196-197°C | [2] [3] |
Physical Form | Crystalline powder | [2] [3] |
Appearance | White to pale yellow | [2] [3] |
LogP | 3.06 | [5] |
Storage Temperature | 4°C | [2] [3] |
Purity | 95% | [2] [3] |
3,4-Diethylaniline hydrochloride exhibits characteristic acid-base behavior typical of primary aromatic amines. The compound functions as a weak base due to the presence of the amino group, with the basicity being influenced by the electron-donating effects of the ethyl substituents at the 3 and 4 positions of the benzene ring.
The estimated pKa value for 3,4-diethylaniline is approximately 4.5-5.2, based on comparison with similar substituted anilines [6]. This value is slightly higher than that of unsubstituted aniline (pKa ≈ 4.6) due to the electron-donating inductive effects of the ethyl groups, which increase the electron density on the amino nitrogen and enhance its basicity.
The presence of ethyl groups at the 3 and 4 positions creates a more electron-rich environment around the amino group compared to unsubstituted aniline. This electronic effect stabilizes the conjugate acid form, making the compound a slightly stronger base than aniline itself [6].
The hydrochloride salt formation occurs through protonation of the amino nitrogen by hydrochloric acid, resulting in the formation of an ammonium chloride salt. This process can be represented as:
C₆H₃(C₂H₅)₂NH₂ + HCl → C₆H₃(C₂H₅)₂NH₃⁺Cl⁻
The protonated form [R-NH₃]⁺Cl⁻ exhibits enhanced water solubility compared to the neutral base form . The salt formation provides several advantages including improved stability, easier handling, and better bioavailability in pharmaceutical applications.
The compound demonstrates pH-dependent stability characteristics that are crucial for its handling and application. In acidic conditions, the compound exists predominantly in its protonated, salt form, which exhibits enhanced stability and solubility . Under these conditions, the compound maintains its structural integrity and shows resistance to degradation.
In neutral to slightly basic conditions, the compound may exist in equilibrium between its protonated and free base forms. The position of this equilibrium depends on the pH of the solution relative to the pKa of the compound. At pH values significantly above the pKa, deprotonation occurs, leading to the formation of the neutral amine.
In strongly basic conditions, complete deprotonation occurs, resulting in the formation of the free base. This transformation can lead to decreased water solubility and potential precipitation of the compound from aqueous solutions .
Property | Value/Description | Notes |
---|---|---|
pKa (estimated) | 4.5-5.2 | Based on similar anilines |
Acid-Base Character | Weak base | Primary aromatic amine |
Protonation Site | Nitrogen atom | Amino group |
Salt Form | [R-NH₃]⁺Cl⁻ | Enhanced water solubility |
pH Stability Range | Stable in acidic conditions | Deprotonates in basic conditions |
The spectroscopic characterization of 3,4-diethylaniline hydrochloride provides essential structural information for identification and quality control purposes. The compound exhibits characteristic spectroscopic signatures across multiple analytical techniques, each providing unique insights into its molecular structure and environment.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 3,4-diethylaniline hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary structural insights.
The ¹H NMR spectrum of 3,4-diethylaniline hydrochloride, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct resonance patterns characteristic of the substituted aniline structure [8]. The spectrum can be divided into several regions corresponding to different proton environments:
Aromatic Region (6.5-8.0 ppm): The aromatic protons appear as complex multiplets in the downfield region. The proton at the 2-position (meta to the amino group) typically resonates around 7.8-7.5 ppm, while the proton at the 5-position (ortho to the amino group) appears at 6.5-6.8 ppm [8]. The chemical shift differences reflect the varying electronic environments created by the amino group and ethyl substituents.
Aliphatic Region (1.0-4.0 ppm): The ethyl groups contribute characteristic patterns in the aliphatic region. The methylene (CH₂) protons of the ethyl groups appear as quartets around 3.7-3.5 ppm, while the methyl (CH₃) protons appear as triplets at 1.2-1.3 ppm [8]. These splitting patterns result from the coupling between adjacent protons according to the n+1 rule.
Amino Group Protons: In the salt form, the amino group protons may appear as a broad signal due to rapid exchange with trace water or may not be clearly observable due to the ionic nature of the ammonium salt.
The ¹³C NMR spectrum, typically recorded at 101 MHz in CDCl₃, provides information about the carbon framework of the molecule. The spectrum exhibits distinct regions corresponding to different carbon environments:
Aromatic Carbon Region (125-150 ppm): The aromatic carbons appear in the typical aromatic region, with the quaternary carbons bearing the ethyl substituents potentially showing different chemical shifts compared to the protonated aromatic carbons [9] [10]. The carbon bearing the amino group typically appears at the upfield end of the aromatic region due to the electron-donating effect of the nitrogen.
Aliphatic Carbon Region (10-50 ppm): The ethyl groups contribute two distinct carbon signals: the methylene carbons (CH₂) appear around 25-35 ppm, while the methyl carbons (CH₃) resonate at 10-15 ppm [9] [10]. These assignments are consistent with typical aliphatic carbon chemical shifts.
NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
¹H NMR | Aromatic H-2 | 7.8-7.5 | Complex |
¹H NMR | Aromatic H-5 | 6.5-6.8 | Complex |
¹H NMR | Ethyl CH₂ | 3.7-3.5 | Quartet |
¹H NMR | Ethyl CH₃ | 1.2-1.3 | Triplet |
¹³C NMR | Aromatic carbons | 125-150 | Singlet |
¹³C NMR | Ethyl CH₂ | 25-35 | Singlet |
¹³C NMR | Ethyl CH₃ | 10-15 | Singlet |
Infrared spectroscopy provides valuable information about the functional groups present in 3,4-diethylaniline hydrochloride. The IR spectrum exhibits characteristic absorption bands that serve as fingerprints for structural identification [11] [12].
N-H Stretching Vibrations: The primary amine group in the free base form would typically show N-H stretching vibrations around 3400-3300 cm⁻¹. However, in the hydrochloride salt form, these appear as broad absorption bands between 3200-2800 cm⁻¹ due to the formation of the ammonium salt and associated hydrogen bonding [13].
C-H Stretching Vibrations: The aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl groups are observed at 2980-2850 cm⁻¹ [11] [12]. These assignments are consistent with the expected frequencies for aromatic and aliphatic C-H bonds.
Aromatic Ring Vibrations: The aromatic C=C stretching vibrations appear as strong bands in the region 1620-1580 cm⁻¹, while aromatic C-C stretching vibrations are observed at 1520-1480 cm⁻¹ [11] [12]. These bands are characteristic of substituted benzene rings.
Additional Functional Group Vibrations: The C-N stretching vibration of the aromatic amine appears around 1350-1280 cm⁻¹, while N-H bending vibrations are observed at 1650-1580 cm⁻¹ [11] [12]. Aromatic and aliphatic C-H bending vibrations contribute to the complex pattern in the fingerprint region below 1500 cm⁻¹.
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak for 3,4-diethylaniline hydrochloride appears at m/z 185.69, corresponding to the protonated molecular ion [M+H]⁺ [1].
The fragmentation pattern typically shows characteristic losses associated with the ethyl substituents and aromatic amine structure. Common fragment ions include those resulting from the loss of ethyl groups (M-29) and the formation of substituted aniline fragments. The base peak often corresponds to the protonated aromatic amine fragment, which provides confirmation of the aniline structural core.
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch (salt) | 3200-2800 (broad) | Strong | Ammonium salt N-H |
C-H stretch (aromatic) | 3100-3000 | Medium | Aromatic C-H |
C-H stretch (aliphatic) | 2980-2850 | Strong | Ethyl C-H |
C=C stretch (aromatic) | 1620-1580 | Strong | Aromatic ring |
N-H bend | 1650-1580 | Medium | Amine N-H bend |
C-N stretch | 1350-1280 | Medium | Aromatic amine |